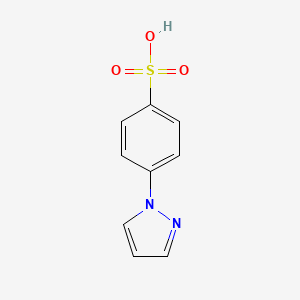![molecular formula C18H25NO2 B579499 (1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol CAS No. 17948-43-5](/img/structure/B579499.png)
(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is a chemical compound belonging to the morphinan class of alkaloids. This class is known for its significant pharmacological properties, particularly in the realm of pain management and cough suppression. The compound’s structure includes a morphinan backbone with specific functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Morphinan Backbone: This step involves the construction of the core morphinan structure through a series of cyclization reactions.
Functional Group Modifications: Introduction of the methoxy group at the 3-position and the methyl group at the 17-position is achieved through specific alkylation reactions.
Hydroxylation: The hydroxyl group at the 6beta position is introduced via selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Industrial processes focus on maximizing yield and purity while minimizing costs and environmental impact.
Use of Catalysts: Catalysts are often employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other morphinan derivatives.
Biology: The compound is studied for its interactions with various biological targets, including opioid receptors.
Medicine: Research focuses on its potential as an analgesic and antitussive agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating the release of neurotransmitters and altering pain perception and cough reflex pathways. The specific molecular targets include mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another well-known morphinan derivative with potent analgesic properties.
Codeine: A morphinan compound used primarily as a cough suppressant.
Dextromethorphan: A non-narcotic morphinan derivative used in over-the-counter cough medications.
Uniqueness
(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is unique due to its specific functional groups, which confer distinct pharmacological properties compared to other morphinan derivatives. Its methoxy and hydroxyl groups contribute to its unique binding affinity and efficacy at opioid receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
17948-43-5 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.403 |
InChI |
InChI=1S/C18H25NO2/c1-19-8-7-18-11-13(20)4-6-15(18)17(19)9-12-3-5-14(21-2)10-16(12)18/h3,5,10,13,15,17,20H,4,6-9,11H2,1-2H3/t13-,15-,17+,18-/m1/s1 |
InChI Key |
YTYYXTBXVZVSSK-LFVTVUPYSA-N |
SMILES |
CN1CCC23CC(CCC2C1CC4=C3C=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)

![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)
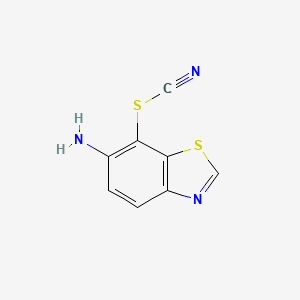
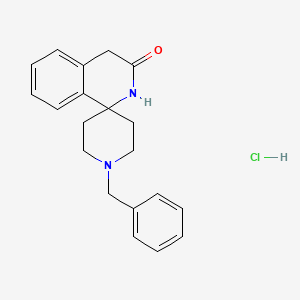
![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)

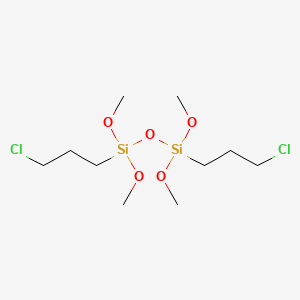
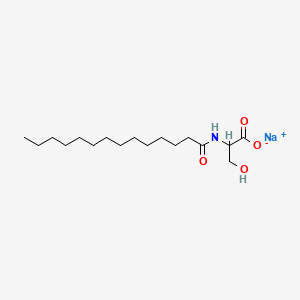
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
